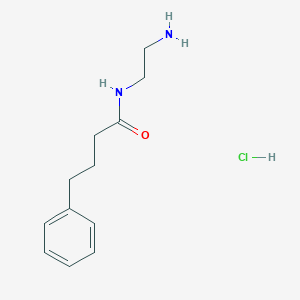

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-Aminoethyl)biotinamide hydrochloride” is a substituted biotin used for intracellular labeling and neuronal tracing studies . It has a molecular weight of 322.85 and is soluble in water and DMSO .

Chemical Reactions Analysis

“N-(2-Aminoethyl)maleimide Hydrochloride” is used as a monomer for polymerization reactions, and it may be used to synthesize polymers for nucleic acid complexation and polyplex formation .Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)biotinamide hydrochloride” is a solid substance with a molecular weight of 322.85 . “N-(2-Aminoethyl)maleimide Hydrochloride” is a white to almost white powder or crystal with a melting point of 163 °C .Scientific Research Applications

Kinetics and Mechanism of Chemical Reactions

Research on substituted 4-chloro-N-phenylbutanamides, closely related to N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, reveals insights into the kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones in basic mediums. Such studies contribute to understanding the chemical behavior and reaction pathways of phenylbutanamide derivatives, which can be essential for developing synthetic methodologies and understanding reaction dynamics in organic chemistry (Sedlák et al., 2002).

Synthesis and Characterization of Derivatives

Research into the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide showcases methodologies for reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile, which parallels the synthetic approach that might be used for N-(2-aminoethyl)-4-phenylbutanamide hydrochloride. Such studies are pivotal for the development of new chemical entities with potential biological activity (Manojkumar et al., 2013).

Development of Novel Anticonvulsants

Investigations into primary amino acid derivatives, including structures similar to N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, have identified compounds with pronounced activities in anticonvulsant models. Such research is instrumental in identifying new therapeutic agents for neurological disorders, showcasing the potential of phenylbutanamide derivatives in medicinal chemistry (King et al., 2011).

Neuroprotective Effects and Treatment of Cerebral Ischemia

Sodium 4-phenylbutyrate, a compound related in structure and function to N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, has been researched for its neuroprotective effects on cerebral ischemic injury. This work highlights the broader potential of phenylbutanamide derivatives in treating neurological conditions, suggesting areas where N-(2-aminoethyl)-4-phenylbutanamide hydrochloride could be of interest (Qi et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

“N-(2-Aminoethyl)biotinamide hydrochloride” is currently used for intracellular labeling and neuronal tracing studies . “2-Aminoethylmethacrylamide hydrochloride” is used to synthesize polymers for nucleic acid complexation and polyplex formation . These applications suggest potential future directions in biomedical research and materials science.

properties

IUPAC Name |

N-(2-aminoethyl)-4-phenylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSWSYGIFITQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2929405.png)

![6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2929407.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2929410.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine](/img/structure/B2929411.png)

![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)